molecular formula C15H11O4+ B1603324 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium CAS No. 23130-31-6

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium

Cat. No.: B1603324
CAS No.: 23130-31-6
M. Wt: 255.24 g/mol
InChI Key: ZGQPDIBIQDDUNF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is an anthocyanidin, a type of flavonoid pigment found in plants. It is known for its vibrant red color and is commonly found in the heartwood of certain trees, such as Guibourtia coleosperma. The compound is chemically identified as 2-(4-hydroxyphenyl)chromenylium-3,7-diol and is often referred to as guibourtinidin chloride when in its chloride form .

Mechanism of Action

Target of Action

Guibourtinidin, also known as Flavylium, 3,4’,7-trihydroxy- or Guibourtinidin ion, is an anthocyanidin Anthocyanidins are a type of flavonoid, a class of compounds with antioxidant effects

Biochemical Pathways

Anthocyanidins, including Guibourtinidin, are known to form tannins called leucoguibourtinidins or proguibourtinidins . These tannins are part of larger biochemical pathways involved in plant metabolism and defense.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium can be synthesized through the hydrolysis of leuco-guibourtinidins, which are tannins found in the heartwood of Guibourtia species. The hydrolysis is typically carried out using alcoholic hydrochloric acid, which converts the leuco-guibourtinidins into guibourtinidin chloride .

Industrial Production Methods

Industrial production of guibourtinidin ion involves the extraction of tannins from the heartwood of Guibourtia trees, followed by hydrolysis using acidic conditions. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium has a wide range of applications in scientific research:

    Chemistry: Used as a natural dye and pigment in various chemical processes.

    Biology: Studied for its antioxidant properties and potential health benefits.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of natural colorants for food and cosmetics

Comparison with Similar Compounds

3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is unique among anthocyanidins due to its specific chemical structure and properties. Similar compounds include:

Properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQPDIBIQDDUNF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607810
Record name 3,4′,7-Trihydroxyflavylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23130-31-6
Record name 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23130-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guibourtinidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4′,7-Trihydroxyflavylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUIBOURTINIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K4V6C6T6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Reactant of Route 2
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Reactant of Route 3
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Reactant of Route 4
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Reactant of Route 5
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Reactant of Route 6
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.